6-Amino-2-methylnicotinonitrile
Overview
Description
6-Amino-2-methylnicotinonitrile is a compound of interest due to its structural specificity and potential applications in chemical synthesis and pharmacological activities. The synthesis and characterization of derivatives of 6-Amino-2-methylnicotinonitrile have been explored through various methodologies, highlighting its versatility and potential in organic chemistry and drug development (Farhanullah et al., 2003).
Synthesis Analysis
Several methods have been developed for synthesizing 6-Amino-2-methylnicotinonitrile and its derivatives, including base-catalyzed ring transformations, ultrasound-promoted reactions, and microwave-assisted synthesis. These methods demonstrate the compound's accessibility and the efficiency of modern synthetic techniques in producing it and related compounds with high yields and purity (Safari et al., 2012).
Molecular Structure Analysis
The molecular structure of 6-Amino-2-methylnicotinonitrile derivatives has been thoroughly investigated using various spectroscopic techniques, revealing detailed insights into their geometrical parameters, bond lengths, angles, and dihedral angles. These studies are crucial for understanding the compound's reactivity and its interactions in biological systems (Eşme, 2021).
Chemical Reactions and Properties
6-Amino-2-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitutions, cyclocondensation, and Michael addition reactions. These reactions are instrumental in elaborating the compound into more complex structures, showcasing its versatility as a synthon in organic synthesis (Dyadyuchenko et al., 2021).
Physical Properties Analysis
The physical properties of 6-Amino-2-methylnicotinonitrile and its derivatives, such as solubility, melting points, and crystalline structure, have been characterized to facilitate their use in various applications. Understanding these properties is essential for the compound's application in material science and pharmaceutical formulation (Duan et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, have been extensively studied. These properties determine the compound's utility in chemical reactions and its potential biological activity (Said, 2009).
Scientific Research Applications
Plant Growth Regulation : Synthesized derivatives of 6-Amino-2-methylnicotinonitrile, such as 2,6-diazido-4-methylnicotinonitrile, have been evaluated as potential plant growth regulators. Some of these derivatives showed effectiveness in regulating the growth of wheat (Dyadyuchenko et al., 2018).
Alzheimer's Disease Research : 6-Amino-2-methylnicotinonitrile derivatives have been used in the development of imaging probes like [18F]FDDNP for positron emission tomography (PET). This aids in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Antibacterial Applications : Novel 2-aminonicotinonitrile derivatives with a benzothiazole nucleus have shown significant antibacterial activities against different types of bacteria. These derivatives were synthesized using solvent-free microwave or ultrasound irradiation methods (Mahdi et al., 2016).
Cancer Research : Spectroscopic analysis, molecular docking studies, and Hirshfeld surface analysis have been conducted on anticancer compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. These studies suggest the compound's potential as an anticancer agent (Eşme, 2021).
Corrosion Inhibition : Pyridine derivatives of 6-Amino-2-methylnicotinonitrile have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds showed significant inhibition efficiency (Ansari et al., 2015).
Brain Development Research : The effects of 6-aminonicotinamide on brain development have been studied, particularly its impact on ornithine decarboxylase activity in the cerebellum of neonatal rats. This research provides insights into the biochemical mechanisms underlying the actions of 6-aminonicotinamide (Morris et al., 1985).
Nucleotide Metabolism : The metabolic action of 6-aminonicotinamide, a niacin antagonist, has been explored. This includes the study of its analogues of DPN and TPN nucleotides and their impact on mitochondrial systems (Dietrich et al., 1958).
Safety And Hazards
The safety data sheet for 6-Amino-2-methylnicotinonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, faceshields, and gloves should be used when handling this compound .
properties
IUPAC Name |
6-amino-2-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIJUZOQOBQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383303 | |
Record name | 6-Amino-2-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylnicotinonitrile | |
CAS RN |
183428-90-2 | |
Record name | 6-Amino-2-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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